Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate

Catalog No.
S1499389
CAS No.
194367-78-7
M.F
C16H14O3
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate

CAS Number

194367-78-7

Product Name

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate

IUPAC Name

ethyl 3-(4-formylphenyl)benzoate

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-11H,2H2,1H3

InChI Key

PGDYFVYPQHZDDD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O

Synonyms

ETHYL-3-(4-FORMYLPHENYL) BENZOATE

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate is an organic compound characterized by its biphenyl structure with a formyl group at the 4' position and an ethyl ester at the 3-carboxylic acid position. Its molecular formula is C16H14O3C_{16}H_{14}O_{3}, and it has a molecular weight of 254.28 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of reactive functional groups that can participate in various

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide, yielding 4'-carboxy-[1,1'-biphenyl]-3-carboxylic acid as a product.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, producing 4'-hydroxymethyl-[1,1'-biphenyl]-3-carboxylate.
  • Substitution: The ethoxy group in the ester can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles like amines or thiols, leading to diverse substituted biphenyl derivatives.

Research indicates that Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate exhibits potential biological activity. It has been investigated for its role as a ligand in biochemical assays, where it may bind to specific proteins or enzymes, influencing their activity. Furthermore, it is being explored for possible applications in drug development, particularly as an anti-inflammatory and anticancer agent. The compound's interactions with molecular targets could modulate enzymatic functions, leading to therapeutic effects.

The synthesis of Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate typically involves:

  • Suzuki-Miyaura Coupling: This method forms the biphenyl core by coupling a boronic acid derivative with a halogenated derivative of another phenyl ring in the presence of a palladium catalyst and a base.
  • Esterification: The carboxylic acid group on the biphenyl compound is esterified using ethanol and a strong acid catalyst such as sulfuric acid to yield the ethyl ester.

Industrial production often employs optimized conditions for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistency.

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate finds applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is used in biochemical assays to study enzyme activity.
  • Medicine: It is explored for its potential use in developing drugs targeting inflammation and cancer.
  • Industry: Utilized in producing specialty chemicals and materials, including polymers and dyes.

The interaction studies of Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate focus on its binding affinity to various biological targets. These studies aim to understand how the compound modulates enzyme activities or receptor functions. Such interactions are critical for assessing its therapeutic potential and understanding its mechanism of action in biological systems.

Several compounds share structural similarities with Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate:

  • Ethyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate: Similar structure but with the formyl group at a different position.
  • 4'-formyl-[1,1'-biphenyl]-3-carboxylic acid: Lacks the ethoxy group, having a carboxylic acid instead.
  • 4'-hydroxymethyl-[1,1'-biphenyl]-3-carboxylate: Contains a hydroxymethyl group instead of a formyl group.

Uniqueness

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate's uniqueness lies in the specific positioning of its functional groups. This configuration influences its reactivity and interactions with other molecules, making it valuable for targeted synthetic applications and research studies. Its ability to participate in diverse

XLogP3

3.2

Dates

Modify: 2023-07-17

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